molecular formula C26H28N2O3S B5264094 (4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone

(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone

Cat. No.: B5264094
M. Wt: 448.6 g/mol
InChI Key: NHJOJSWSDXIVDU-UHFFFAOYSA-N
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Description

(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone is a complex organic compound with a unique structure that combines a piperazine ring, a benzyl group, and a sulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with 4-benzylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazino)(4-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)methanone
  • (4-Benzylpiperazino)(4-{[(4-nitrophenyl)sulfonyl]methyl}phenyl)methanone
  • (4-Benzylpiperazino)(4-{[(4-methoxyphenyl)sulfonyl]methyl}phenyl)methanone

Uniqueness

(4-Benzylpiperazino)(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-[(4-methylphenyl)sulfonylmethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-21-7-13-25(14-8-21)32(30,31)20-23-9-11-24(12-10-23)26(29)28-17-15-27(16-18-28)19-22-5-3-2-4-6-22/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJOJSWSDXIVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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